molecular formula C19H22N2O3S B2370494 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide CAS No. 899756-77-5

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide

Cat. No.: B2370494
CAS No.: 899756-77-5
M. Wt: 358.46
InChI Key: PIKCKMZUJGRFLB-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide is a complex organic compound that features a unique structure combining a thiazinane ring with a phenethylbenzamide moiety

Preparation Methods

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide typically involves multiple steps, starting with the preparation of the thiazinane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenethylbenzamide moiety is then introduced via a coupling reaction, often using reagents such as carbodiimides or other activating agents to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the conversion of the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using halogenated reagents under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: This compound can be used in studies of enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazinane ring and phenethylbenzamide moiety can bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-phenethylbenzamide include:

    4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Shares the thiazinane ring but differs in the substituent on the benzene ring.

    4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide: Similar structure with an isopropyl group instead of a phenethyl group.

    4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-methyl-4-piperidinyl)benzamide: Contains a piperidine ring, offering different biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(20-13-12-16-6-2-1-3-7-16)17-8-10-18(11-9-17)21-14-4-5-15-25(21,23)24/h1-3,6-11H,4-5,12-15H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKCKMZUJGRFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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